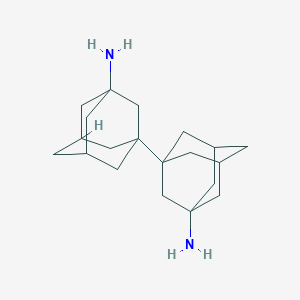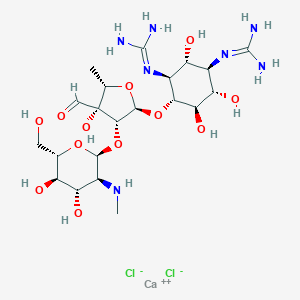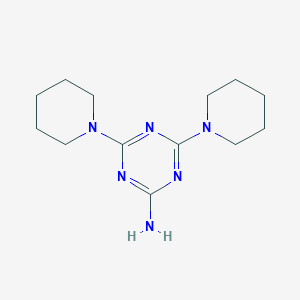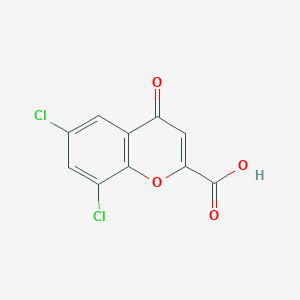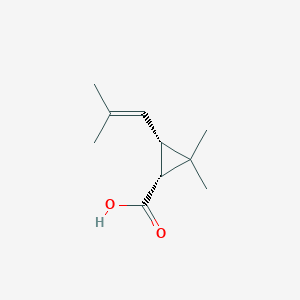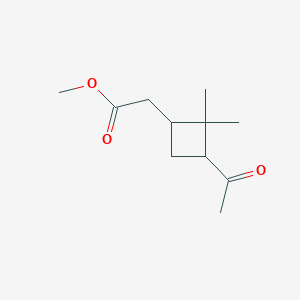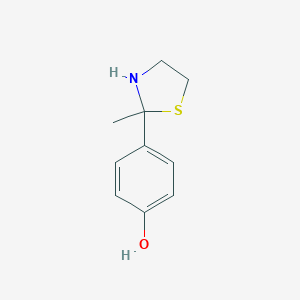
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol, also known as MTP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been studied to understand its biochemical and physiological effects. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This inhibition led to a decrease in the production of these cytokines, which may explain 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol's anti-inflammatory activity.
In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol have been studied in various in vitro and in vivo models. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the proliferation of human breast cancer cells. In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to reduce the production of nitric oxide in lipopolysaccharide-stimulated macrophages.
実験室実験の利点と制限
One advantage of using 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in lab experiments is its potential to inhibit the activity of COX-2, which is involved in several inflammatory diseases. Another advantage is its insecticidal properties, which may be useful in the development of new insecticides.
One limitation of using 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in lab experiments is its potential toxicity. Although this compound has been shown to have low toxicity in some studies, more research is needed to determine its safety in humans and animals.
将来の方向性
There are several future directions for research on 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol. One direction is to study its potential as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to investigate its potential as an insecticide in field trials.
In addition, more research is needed to determine the safety and toxicity of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in humans and animals. This research will be important for the development of new drugs and insecticides based on this compound.
Conclusion:
In conclusion, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Although more research is needed to determine its safety and toxicity, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has shown promise as an anti-inflammatory agent and insecticide.
合成法
The synthesis of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been achieved through different methods. One of the methods involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 4-chlorophenol in the presence of a base. Another method involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 4-bromophenol in the presence of a palladium catalyst. These methods have been optimized to produce high yields of the compound.
科学的研究の応用
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-tumor activities. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the production of pro-inflammatory cytokines in human monocytes. In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to induce apoptosis in cancer cells.
In addition to its medical applications, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has also been studied for its potential use in the field of agriculture. This compound has been shown to have insecticidal properties against several insect species, including the diamondback moth and the tobacco budworm.
特性
CAS番号 |
16763-43-2 |
|---|---|
製品名 |
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol |
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC名 |
4-(2-methyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 |
InChIキー |
QZOGKKILSXZWJA-UHFFFAOYSA-N |
SMILES |
CC1(NCCS1)C2=CC=C(C=C2)O |
正規SMILES |
CC1(NCCS1)C2=CC=C(C=C2)O |
同義語 |
4-(2-Methyl-2-thiazolidinyl)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



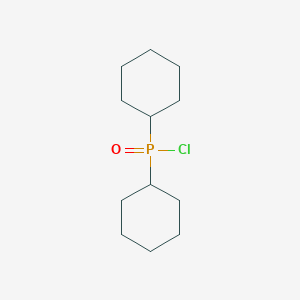
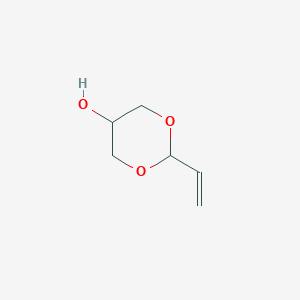
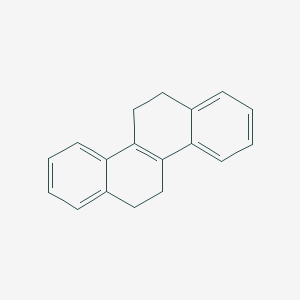
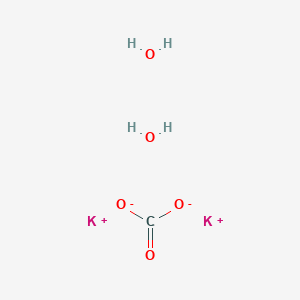
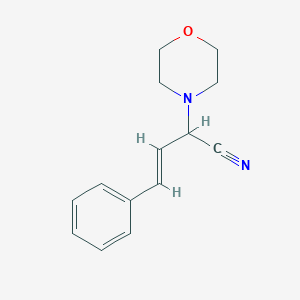
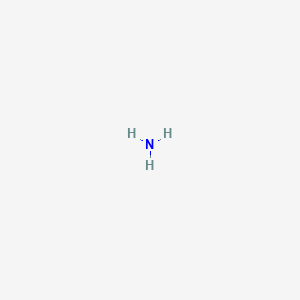
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
